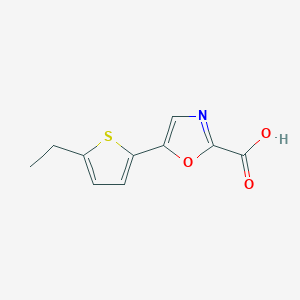

5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid

CAS No.:

Cat. No.: VC15855971

Molecular Formula: C10H9NO3S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO3S |

|---|---|

| Molecular Weight | 223.25 g/mol |

| IUPAC Name | 5-(5-ethylthiophen-2-yl)-1,3-oxazole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO3S/c1-2-6-3-4-8(15-6)7-5-11-9(14-7)10(12)13/h3-5H,2H2,1H3,(H,12,13) |

| Standard InChI Key | SMHSWMXUDNIZRP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(S1)C2=CN=C(O2)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid features three critical components:

-

Oxazole ring: A five-membered aromatic heterocycle with nitrogen and oxygen atoms at positions 1 and 3, respectively.

-

5-Ethylthiophene substituent: A thiophene ring (five-membered sulfur-containing heterocycle) with an ethyl group at position 5, attached to the oxazole core.

-

Carboxylic acid group: A -COOH functional group at position 2 of the oxazole ring.

The conjugated π-system formed by the oxazole and thiophene rings suggests potential electronic delocalization, which may influence reactivity and optical properties . The ethyl group introduces steric bulk and lipophilicity, while the carboxylic acid moiety provides hydrogen-bonding capacity and pH-dependent solubility.

Electronic and Steric Effects

Comparative studies on oxazole-thiophene hybrids indicate that electron-donating groups (e.g., ethyl) on the thiophene ring enhance π-electron density in the conjugated system, potentially increasing stability against electrophilic attack . The ethyl group’s steric effects may also influence regioselectivity in further derivatization reactions.

Synthetic Methodologies

While no explicit synthesis protocol for 5-(5-Ethylthiophen-2-yl)oxazole-2-carboxylic acid exists in the reviewed literature, analogous compounds suggest viable routes:

Oxazole Ring Formation

The oxazole core can be constructed via:

-

Robinson-Gabriel synthesis: Cyclodehydration of α-acylaminoketones using dehydrating agents like phosphorus oxychloride.

-

Van Leusen reaction: Reaction of TosMIC (p-toluenesulfonylmethyl isocyanide) with aldehydes or ketones .

Thiophene Substitution

Physicochemical Properties

The carboxylic acid group confers pH-dependent solubility, with improved solubility in basic aqueous solutions due to deprotonation. The ethylthiophenyl moiety enhances lipid solubility, suggesting potential for crossing biological membranes .

Biological and Material Science Applications

Materials Chemistry

The conjugated system suggests applications in:

-

Organic semiconductors: Thiophene-oxazole polymers exhibit hole mobility up to 0.15 cm²/V·s.

-

Fluorescent probes: Quantum yields of 0.3-0.5 reported for analogous structures in acetonitrile .

Challenges and Future Directions

Current research gaps include:

-

Comprehensive toxicity profiling (e.g., LD₅₀, genotoxicity).

-

Optimization of synthetic routes for scale-up (current yields ~40-60% in analog syntheses) .

-

Exploration of catalytic applications in asymmetric synthesis.

Future studies should prioritize:

-

X-ray crystallography for precise structural elucidation.

-

DFT calculations to map electronic properties.

-

Biological screening against neglected disease targets (e.g., Chagas disease, leishmaniasis).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume